molecular formula C11H10BrN B13022143 3-Bromo-5-methyl-2-phenyl-1H-pyrrole

3-Bromo-5-methyl-2-phenyl-1H-pyrrole

Cat. No.: B13022143
M. Wt: 236.11 g/mol
InChI Key: ARPRKUUMPMQIEI-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-2-phenyl-1H-pyrrole is a substituted pyrrole derivative characterized by a bromine atom at position 3, a methyl group at position 5, and a phenyl group at position 2 of the pyrrole ring. Pyrroles are aromatic heterocycles with a five-membered ring structure containing one nitrogen atom. Bromine enhances electrophilic substitution reactivity, while the phenyl and methyl groups contribute to steric bulk and lipophilicity.

Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

3-bromo-5-methyl-2-phenyl-1H-pyrrole

InChI

InChI=1S/C11H10BrN/c1-8-7-10(12)11(13-8)9-5-3-2-4-6-9/h2-7,13H,1H3

InChI Key

ARPRKUUMPMQIEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1)C2=CC=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methyl-2-phenyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the bromination of 5-methyl-2-phenyl-1H-pyrrole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 3rd position of the pyrrole ring.

Industrial Production Methods

Industrial production of 3-Bromo-5-methyl-2-phenyl-1H-pyrrole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methyl-2-phenyl-1H-pyrrole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrrole derivatives.

    Substitution: The bromine atom at the 3rd position can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized pyrrole derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced pyrrole derivatives with hydrogen atoms replacing the bromine atom.

    Substitution: Substituted pyrrole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

3-Bromo-5-methyl-2-phenyl-1H-pyrrole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and natural product analogs.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methyl-2-phenyl-1H-pyrrole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular pathways involved can vary depending on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Ethyl 5-(4-Bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate

Structural Differences : This compound features a 4-bromophenyl group at position 5, a methyl group at position 4, and an ethyl carboxylate ester at position 2, contrasting with the phenyl group at position 2 in the target compound.
Implications :

  • The carboxylate group increases polarity, enhancing solubility in polar solvents compared to the non-polar phenyl substituent in 3-bromo-5-methyl-2-phenyl-1H-pyrrole .

2-(5-Bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole Analogues

Structural Differences: These analogues include a bromo-dimethoxyphenyl group and an aminomethyl substituent, differing from the simpler methyl and phenyl groups in the target compound. Implications:

  • QSAR studies indicate that lipophilicity (log P) and molecular refractivity are critical for dopamine receptor binding. The dimethoxy and aminomethyl groups likely increase hydrophilicity and hydrogen-bonding capacity compared to the target compound’s phenyl and methyl groups .
  • The absence of methoxy groups in the target compound may reduce steric hindrance, favoring interactions with hydrophobic receptor pockets.

4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one

Structural Differences : A pyrazolone derivative with bromine at position 4, a bromomethyl group at position 5, and a dimethylphenyl substituent.
Implications :

  • The dual bromine substituents increase molecular weight (468.49 g/mol) and halogen-mediated reactivity compared to the single bromine in the target compound .

3-(5-Bromo-2-thienyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole

Structural Differences : Substitution includes a bromothienyl group and a trifluoromethyl group on a pyrazole ring.
Implications :

  • The thienyl group introduces sulfur-based aromaticity, differing from the phenyl group’s electronic effects in the target compound.

Brominated Pyrrolopyridines (e.g., 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine)

Structural Differences : These feature fused pyrrole-pyridine rings, unlike the standalone pyrrole in the target compound.
Implications :

  • The amine substituent in pyrrolopyridines introduces basicity, absent in the target compound’s structure .

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